REACTION_CXSMILES
|
[CH2:1]([N:3]([C:5]([NH:7][C:8]1[S:9][C:10]([CH3:13])=[N:11][N:12]=1)=[O:6])[NH2:4])[CH3:2].[CH2:14]=O.[OH-].[K+]>CO>[CH2:1]([N:3]1[C:5](=[O:6])[N:7]([C:8]2[S:9][C:10]([CH3:13])=[N:11][N:12]=2)[CH2:14][NH:4]1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(N)C(=O)NC=1SC(=NN1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is charged into a glass reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a solid precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
is recrystallized
|
Type
|
CUSTOM
|
Details
|
is dried under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1NCN(C1=O)C=1SC(=NN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |